molecular formula C11H14O4S B1386645 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid CAS No. 1171935-44-6

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid

Cat. No. B1386645
M. Wt: 242.29 g/mol
InChI Key: LMCJCLABELTAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid, or 3-HPPA, is a synthetic organic compound with a variety of applications in the fields of science, medicine, and industry. It is an important building block for a variety of compounds, and is used in the synthesis of drugs and other compounds. 3-HPPA has a wide range of biological activities, and its mechanism of action is not fully understood. This article will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 3-HPPA.

Scientific research application

3-HPPA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a ligand in medicinal chemistry. 3-HPPA has also been used to study the structure and function of proteins, and to study the interactions between proteins and small molecules.

Mechanism of action

The exact mechanism of action of 3-HPPA is not fully understood. It is known to bind to certain proteins, and to interact with other small molecules, such as amino acids and nucleic acids. It has been proposed that 3-HPPA may act as an allosteric modulator of proteins, and may be involved in signal transduction pathways.

Biochemical and physiological effects

3-HPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have antimicrobial activity. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, 3-HPPA has been shown to be an effective antioxidant, and to have neuroprotective effects.

Advantages and limitations for lab experiments

3-HPPA has several advantages for laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time. However, 3-HPPA is toxic, and should be handled with care. It is also a strong acid, and can cause skin and eye irritation.

Future directions

The potential applications of 3-HPPA are numerous, and there are many possible future directions for research. These include further studies into the mechanism of action of 3-HPPA, and the development of new compounds based on 3-HPPA. Additionally, further research could be done into the effects of 3-HPPA on various biological systems, such as the immune system and the nervous system. Additionally, 3-HPPA could be used in the development of new drugs and therapies. Finally, 3-HPPA could be used in the development of new materials, such as polymers and plastics.

properties

IUPAC Name

3-(4-hydroxyphenyl)sulfinyl-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-11(2,10(13)14)7-16(15)9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCJCLABELTAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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Reactant of Route 6
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid

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